![molecular formula C20H18Br2N2O4S2 B2995769 N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide CAS No. 88617-67-8](/img/structure/B2995769.png)
N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide” is a chemical compound with the linear formula C20H18Br2N2O4S2 . It has a molecular weight of 574.313 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C20H18Br2N2O4S2 . This indicates that it contains 20 carbon © atoms, 18 hydrogen (H) atoms, 2 bromine (Br) atoms, 2 nitrogen (N) atoms, 4 oxygen (O) atoms, and 2 sulfur (S) atoms .科学的研究の応用
Antitumor Applications
Sulfonamides, including N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide, have been explored for their antitumor properties. A study by Owa et al. (2002) demonstrated that certain sulfonamides have potent cell cycle inhibitory properties and have progressed to clinical trials for antitumor applications. These compounds, such as E7010 and E7070, were noted for their disruption of tubulin polymerization and antiproliferative effects causing decreases in the S phase fraction in cancer cell lines. Further, their clinical activities in phase I settings prompted deeper examination into oncolytic small molecules in this category (Owa et al., 2002).
Synthesis and Characterization
In 2018, Murthy et al. conducted a study focusing on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, providing insights into the molecular structure and interaction in the crystal state. This study provides valuable information about the structural and electronic properties of such sulfonamides, contributing to our understanding of their potential applications in various scientific fields (Murthy et al., 2018).
Carbonic Anhydrase Inhibitors
Sulfonamides, including biphenylsulfonamides, have been tested as inhibitors of the zinc enzyme carbonic anhydrase, which is associated with tumor growth. A study by Morsy et al. (2009) showed that these compounds were efficient inhibitors of the cytosolic CA II and transmembrane, tumor-associated CA IX isozymes. They also demonstrated inhibition of growth in various tumor cell lines, suggesting potential applications in cancer treatment (Morsy et al., 2009).
Optimization for Antimycobacterial Activity
Chen et al. (2021) explored the optimization of sulfonamide compounds for the treatment of Mycobacterium tuberculosis. Their study highlighted the importance of the 4-aminobenzenesulfonamide moiety in maintaining antimycobacterial activity and identified compounds with promising activity and low cytotoxicity, offering insights into the potential therapeutic use of sulfonamides in tuberculosis treatment (Chen et al., 2021).
Safety and Hazards
特性
IUPAC Name |
N-[4,5-dibromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTDELJACHUANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

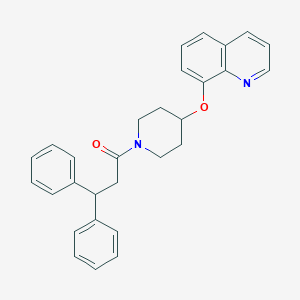
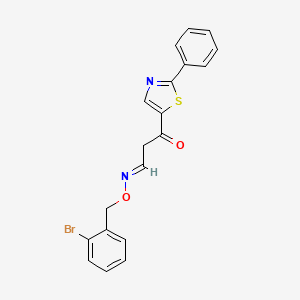
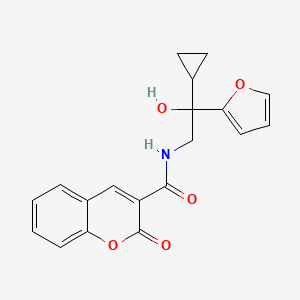
![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)

![6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B2995693.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2995700.png)
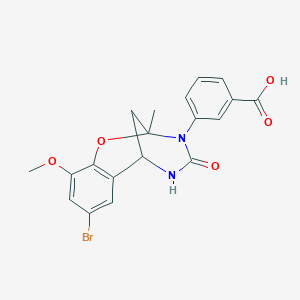
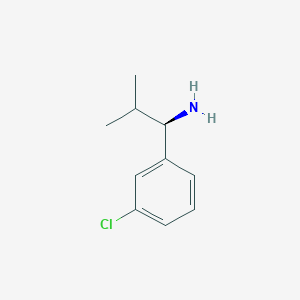
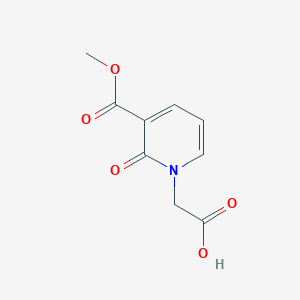
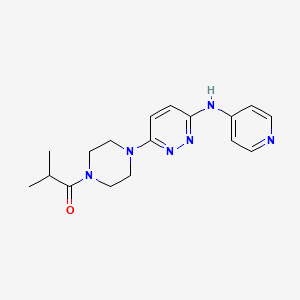
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B2995707.png)